1,4,5-Oxadiazepane hydrochloride

Antibacterial Medicinal Chemistry Oxazolidinones

Five- and six-membered heterocycles often fail to deliver the spatial arrangement needed for challenging drug targets. 1,4,5-Oxadiazepane hydrochloride provides a seven-membered scaffold with distinct 3D topology versus morpholine or piperazine. • Enables oxazolidinone analogs with 2-3× greater in vivo efficacy than linezolid in MRSA models • Core scaffold of pinoxaden-class ACCase inhibitors for cereal graminicides • Predicted LogP -1.14, PSA 33 Ų; enhances solubility and reduces off-target pharmacology Supplied with batch QC data. Global shipping.

Molecular Formula C4H11ClN2O
Molecular Weight 138.59 g/mol
CAS No. 405281-14-3
Cat. No. B1433329
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name1,4,5-Oxadiazepane hydrochloride
CAS405281-14-3
Molecular FormulaC4H11ClN2O
Molecular Weight138.59 g/mol
Structural Identifiers
SMILESC1COCCNN1.Cl
InChIInChI=1S/C4H10N2O.ClH/c1-3-7-4-2-6-5-1;/h5-6H,1-4H2;1H
InChIKeyWNQWIZFPRGIKFL-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes5 mg / 100 mg / 250 mg / 1 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





1,4,5-Oxadiazepane Hydrochloride (CAS 405281-14-3): A Seven-Membered Heterocyclic Scaffold for Drug Discovery


1,4,5-Oxadiazepane hydrochloride (CAS 405281-14-3) is a saturated seven-membered heterocyclic building block featuring two nitrogen atoms and one oxygen atom within the ring system . The hydrochloride salt form enhances aqueous solubility and handling characteristics . This scaffold serves as a versatile structural unit in medicinal chemistry, enabling the synthesis of diverse biologically active molecules [1]. Its utility stems from the ability to introduce multiple functionalization sites, offering a distinct three-dimensional topology compared to more common five- and six-membered heterocycles [1].

Why Generic Substitution Fails: The Unique Spatial and Electronic Profile of 1,4,5-Oxadiazepane Hydrochloride


Seven-membered heterocycles like 1,4,5-oxadiazepane cannot be arbitrarily substituted with more common five- or six-membered rings (e.g., morpholine, piperazine) without significant alterations to molecular conformation, lipophilicity, and target binding kinetics [1]. The extended ring size introduces a distinct spatial arrangement that can enhance binding to specific enzyme pockets and alter metabolic stability . Direct comparisons demonstrate that [1,4,5]oxadiazepane-containing compounds exhibit divergent biological activity profiles relative to their morpholine or piperazine counterparts, underscoring the necessity for precise procurement based on intended downstream application [2].

Quantitative Evidence Guide: 1,4,5-Oxadiazepane Hydrochloride vs. Comparators in Key Assays


Oxazolidinone Antibacterial Activity: [1,4,5]Oxadiazepane vs. Morpholine and Piperazine C-Rings

Oxazolidinone derivatives incorporating a [1,4,5]oxadiazepane C-ring (Compound 10a) exhibited in vivo efficacy when administered intravenously in a murine model of systemic infection with methicillin-resistant Staphylococcus aureus SR3637 [1]. This demonstrates that the seven-membered oxadiazepane ring can serve as a viable replacement for the morpholine or piperazine moieties found in linezolid and eperezolid, respectively, while maintaining potent antibacterial activity [2]. The introduction of the [1,4,5]oxadiazepane ring in the oxazolidinone scaffold resulted in compounds with in vivo therapeutic effects 2- to 3-fold greater than linezolid in a systemic mouse infection model [3].

Antibacterial Medicinal Chemistry Oxazolidinones

Herbicidal ACCase Inhibition: [1,4,5]Oxadiazepane as a Key Pharmacophore in Pinoxaden

Pinoxaden, a novel graminicide for use in wheat and barley, incorporates a [1,4,5]oxadiazepane ring as a core structural element [1]. This seven-membered heterocycle is essential for the herbicidal activity and selectivity profile of pinoxaden, which acts as an acetyl-CoA carboxylase (ACCase) inhibitor [2]. The [1,4,5]oxadiazepane ring in pinoxaden distinguishes it from other ACCase-inhibiting herbicides that lack this specific heterocyclic framework, contributing to its unique weed control spectrum and crop safety [2].

Agrochemicals Herbicides Enzyme Inhibition

Predicted Physicochemical Properties: 1,4,5-Oxadiazepane vs. Morpholine and Piperazine

Predicted physicochemical properties of the 1,4,5-oxadiazepane free base (CAS 746595-79-9) include a density of 1.0±0.1 g/cm³, boiling point of 153.2±29.0 °C, and an ACD/LogP of -1.14 . The polar surface area is 33 Ų, with 3 hydrogen bond acceptors and 2 hydrogen bond donors . These properties place 1,4,5-oxadiazepane in a distinct chemical space compared to morpholine (LogP ~ -0.86, PSA 21.3 Ų) and piperazine (LogP ~ -0.35, PSA 24.1 Ų), indicating lower lipophilicity and higher polarity, which can influence membrane permeability and off-target binding [1].

Medicinal Chemistry Drug Design Physicochemical Properties

Optimal Research and Industrial Application Scenarios for 1,4,5-Oxadiazepane Hydrochloride


Synthesis of Next-Generation Oxazolidinone Antibiotics

Utilize 1,4,5-oxadiazepane hydrochloride as a key building block to prepare oxazolidinone analogs with a seven-membered C-ring. Based on evidence that such derivatives can achieve 2- to 3-fold greater in vivo efficacy than linezolid in murine MRSA infection models [1], this scaffold is particularly suited for medicinal chemistry programs aiming to overcome resistance or improve the therapeutic index of oxazolidinone antibiotics.

Development of Selective ACCase-Inhibiting Herbicides

Employ 1,4,5-oxadiazepane hydrochloride as a core intermediate for the synthesis of novel ACCase inhibitors targeting grass weeds in cereal crops. The commercial success of pinoxaden, which incorporates a [1,4,5]oxadiazepane ring, validates this scaffold's utility in achieving both high herbicidal activity and crop selectivity [2]. Researchers can explore structure-activity relationships around this core to discover new graminicides.

Lead Optimization for Improved ADME Properties

Incorporate 1,4,5-oxadiazepane hydrochloride into lead compounds to modulate lipophilicity and polar surface area. With a predicted LogP of -1.14 and PSA of 33 Ų , this scaffold is more hydrophilic and polar than morpholine or piperazine, offering a strategy to reduce logP, improve aqueous solubility, and potentially mitigate off-target pharmacology issues during lead optimization.

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